molecular formula C10H10F3NO B13596653 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine

Katalognummer: B13596653
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: FVUXNFAYWGOOSZ-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2-(trifluoromethoxy)styrene.

    Amination: The 2-(trifluoromethoxy)styrene undergoes a hydroamination reaction with ammonia or an amine source to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-amine: Contains a difluoromethoxy group, leading to different chemical properties.

    3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol: An alcohol derivative with different reactivity.

Uniqueness

The presence of the trifluoromethoxy group in 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine imparts unique electronic and steric properties, making it distinct from its analogs

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+

InChI-Schlüssel

FVUXNFAYWGOOSZ-HWKANZROSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/CN)OC(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=CCN)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.